molecular formula C23H22N2O5 B2669704 3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate CAS No. 1351595-29-3

3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate

Cat. No.: B2669704
CAS No.: 1351595-29-3
M. Wt: 406.438
InChI Key: YJRSYLVKJZSJSL-UHFFFAOYSA-N
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Description

3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate is a novel synthetic compound designed for research use, integrating a coumarin scaffold with a carbamate moiety. Its structure suggests potential for diverse pharmacological investigations, particularly in oncology and agricultural chemistry. Researchers may be interested in this compound for developing new therapeutic and antifungal agents. Key Research Areas and Potential Mechanisms: Anticancer Activity: Coumarin derivatives are a promising scaffold for anticancer agents . They have been shown to inhibit the growth of various human cancer cell lines, with some compounds exhibiting growth inhibition percentages (GIP) of up to 96% and demonstrating lethal effects against specific cell lines such as melanoma MDA-MB-435 . The coumarin core is known for its stability and solubility, which is beneficial for medicinal chemistry applications . Antifungal Applications: Synthetic compounds derived from structures like coumarin are actively explored as potential agrochemical agents against fungal pathogens such as Fusarium oxysporum (FOX) . FOX is a devastating phytopathogen causing vascular wilt in over a hundred crops, leading to significant economic losses in agriculture worldwide . Structural Features: The molecule contains a carbamate group (-NH-CO-O-), a functional group found in various bioactive molecules and chiral stationary phases for separation techniques . This hybrid structure makes it a compound of significant interest for further chemical and biological characterization. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-[(2-oxochromene-3-carbonyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c26-21(19-13-15-7-4-5-12-20(15)30-22(19)27)24-17-10-6-11-18(14-17)29-23(28)25-16-8-2-1-3-9-16/h1-5,7-9,12-13,17-18H,6,10-11,14H2,(H,24,26)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRSYLVKJZSJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its chromene-2-one and carbamate functionalities. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Melting Point (°C) IR Spectral Data (cm⁻¹) Reference
3-(2-Oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate C23H21N2O5* ~413.43 Chromene-2-one, cyclohexylamide, phenylcarbamate Not reported ~1700 (C=O, chromene), ~1730 (C=O, carbamate) N/A
BG14108 (3-(2-chloro-6-fluorobenzamido)cyclohexyl N-phenylcarbamate) C20H20ClFN2O3 390.84 Chloro, fluoro on benzamido group Not reported Not reported
13a (2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) C16H15N5O3S 357.38 Cyano, sulfamoyl, 4-methylphenyl 288 1664 (C=O), 2214 (C≡N)
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide C24H21N3O3 399.45 Methoxyphenyl, imino linker Not reported ~1650–1680 (C=O, C=N)

*Calculated based on structural analysis.

Key Observations

a) Chromene vs. Benzamide Core
  • In contrast, BG14108 () substitutes this with a 2-chloro-6-fluorobenzamido group, introducing electron-withdrawing halogens that enhance electrophilicity and alter solubility .
b) Carbamate vs. Cyano/Sulfamoyl Groups
  • The phenylcarbamate group in the target compound provides hydrolytic stability compared to the sulfamoyl and cyano groups in compound 13a (). The latter’s C≡N stretch (2214 cm⁻¹) and sulfamoyl NH2 signals (3186–3325 cm⁻¹) indicate distinct electronic profiles .
c) Substituent Impact on Melting Points
  • Compound 13a (4-methylphenyl substituent) has a higher melting point (288°C) than 13b (4-methoxyphenyl, 274°C), suggesting electron-donating groups reduce crystallinity. The target compound’s carbamate and chromene moieties likely confer intermediate melting behavior .

Spectral and Analytical Data

  • IR Spectroscopy: The target compound’s C=O stretches (~1700–1730 cm⁻¹) would differ from 13a’s dual peaks (1664 cm⁻¹ for amide, 2214 cm⁻¹ for cyano) .
  • Mass Spectrometry : While the target’s molecular ion (M⁺ ~413) is heavier than 13a (M⁺ 357), fragmentation patterns would highlight carbamate cleavage (e.g., loss of phenyl isocyanate).

Biological Activity

The compound 3-(2-oxo-2H-chromene-3-amido)cyclohexyl N-phenylcarbamate is a derivative of the chromene family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

This compound features a chromene moiety, an amide linkage, and a carbamate group, which contribute to its unique biological properties.

Antiviral Activity

Recent studies have indicated that derivatives of 2-oxo-2H-chromene exhibit promising antiviral properties. For instance, compounds related to chromene have shown activity against HIV integrase (IN), with IC50 values indicating effective inhibition of viral replication pathways. Specifically, compounds similar to 3-(2-oxo-2H-chromene-3-amido) have been noted for their ability to inhibit IN through mechanisms involving metal chelation .

Antitumor Activity

The structural modifications in chromene derivatives can enhance their antitumor activity. Some studies have reported that specific chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the cyclohexyl and phenyl groups in the structure may enhance interaction with biological targets involved in tumor growth and proliferation.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes can have therapeutic implications in neurodegenerative diseases such as Alzheimer's. Preliminary data suggest that modifications in the chromene structure can lead to varying degrees of inhibitory activity against these enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

  • Substitution Patterns : Modifications on the chromene ring significantly affect biological activity. For example, electron-donating or withdrawing groups can alter the compound's reactivity and binding affinity to target proteins.
  • Linkage Variations : The nature of the amide and carbamate linkages also plays a vital role in determining the pharmacokinetic properties and overall efficacy of the compound.

Table 1: Summary of Biological Activities

Biological ActivityObservationsReference
AntiviralEffective against HIV IN with IC50 values < 50 μM
AntitumorSignificant cytotoxicity in cancer cell lines
Enzyme InhibitionAChE and BChE inhibition potential

Case Study 1: Antiviral Efficacy

In a study assessing various chromene derivatives, researchers found that 3-(2-oxo-2H-chromene-3-amido) derivatives could inhibit HIV replication by targeting the integrase enzyme. The findings demonstrated a dose-dependent response with substantial inhibition at concentrations below 50 μM, indicating potential for further development as an antiviral agent .

Case Study 2: Antitumor Potential

Another investigation focused on the anticancer properties of chromene derivatives revealed that certain compounds exhibited selective toxicity towards breast cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing selectivity and potency against tumor cells .

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